molecular formula C12H18ClN3O3 B1468294 (3-Methoxy-4-nitro-phenyl)-piperidin-4-yl-amine hydrochloride CAS No. 1247029-34-0

(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl-amine hydrochloride

Cat. No. B1468294
CAS RN: 1247029-34-0
M. Wt: 287.74 g/mol
InChI Key: APQWUURRZPXQFP-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, other names it may be known by, its molecular formula, and its structure. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the lab. This information is usually found in the methods section of scientific papers .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .

Scientific Research Applications

Kinetic Studies of Similar Compounds

The kinetics and mechanisms of reactions involving methoxyphenyl, chlorophenyl, and cyanophenyl nitrophenyl thionocarbonates with alicyclic amines, including piperidine, have been studied. These reactions provide insights into the reactivity of nitrophenyl compounds with amines, which is relevant to understanding the behavior of similar compounds like "(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl-amine hydrochloride" (Castro et al., 2001).

Nucleophilic Aromatic Photosubstitutions

The regioselectivity of nucleophilic aromatic photosubstitutions of 4-nitroveratrole (NVT) with primary amines, including piperidine, demonstrates the impact of the nitro and methoxy groups on reaction pathways. This study sheds light on the potential photochemical behavior of similar nitro-methoxy compounds (Cantos et al., 1988).

Aminolysis Reactions

Research on the aminolysis of Y-substituted-phenyl 2-methoxybenzoates and their reaction mechanisms with piperidine provides valuable information on the chemical behavior of methoxy and nitro substituted compounds in relation to amines (Um & Bae, 2011).

Asymmetric Synthesis

The asymmetric synthesis of substituted piperidines through conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes offers methodologies for the enantioselective creation of piperidine-based compounds, which could be applied to derivatives of "(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl-amine hydrochloride" (Johnson et al., 2002).

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It refers to how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and upcoming methods of synthesis .

properties

IUPAC Name

N-(3-methoxy-4-nitrophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c1-18-12-8-10(2-3-11(12)15(16)17)14-9-4-6-13-7-5-9;/h2-3,8-9,13-14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQWUURRZPXQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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